2-(2-Bromoethyl)piperidine
Overview
Description
2-(2-Bromoethyl)piperidine is an organic compound with the molecular formula C7H14BrN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a bromoethyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Synthetic Routes and Reaction Conditions:
Bromination of Piperidine: One common method involves the bromination of piperidine using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Hydrobromination of 2-(2-Ethyl)piperidine: Another method involves the hydrobromination of 2-(2-Ethyl)piperidine using hydrobromic acid (HBr) under reflux conditions.
Industrial Production Methods: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The bromination process is optimized for large-scale production, with careful control of temperature, pressure, and reaction time to maximize efficiency .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form ethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and ethers.
Oxidation Products: Ketones and aldehydes.
Reduction Products: Ethyl derivatives.
Mechanism of Action
Target of Action
2-(2-Bromoethyl)piperidine is a derivative of piperidine, a heterocyclic moiety . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others . These phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
Piperidine and its derivatives, including this compound, have been observed to affect multiple signaling pathways. These include Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .
Pharmacokinetics
Piperine, a related compound, has been observed to alter gastrointestinal disorders, drug-metabolizing enzymes, and the bioavailability of several drugs . This suggests that this compound may have similar effects on absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Piperidine and its derivatives have been observed to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Biochemical Analysis
Biochemical Properties
2-(2-Bromoethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction involves the activation of the N-H bond, leading to the formation of a carbon-centered radical intermediate . This interaction is essential for the compound’s role in biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it interacts with cytochrome P450 enzymes, leading to the formation of a radical intermediate that undergoes further reactions to produce the desired biochemical effects . This mechanism is vital for the compound’s role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . These temporal effects are essential for understanding the compound’s behavior in laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including respiratory paralysis and organ dysfunction . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes ring contraction mediated by cytochrome P450 enzymes, leading to the formation of a ring-contracted pyrrolidine product . These metabolic pathways are essential for understanding the compound’s biochemical activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within different tissues, affecting its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns are crucial for understanding the compound’s role in various cellular processes and its potential therapeutic applications.
Scientific Research Applications
2-(2-Bromoethyl)piperidine has diverse applications in scientific research:
Comparison with Similar Compounds
1-(2-Bromoethyl)piperidine: Similar structure but with the bromoethyl group attached to a different position on the piperidine ring.
2-(Bromomethyl)piperidine: Contains a bromomethyl group instead of a bromoethyl group.
4-Bromopiperidine: The bromine atom is directly attached to the piperidine ring.
Uniqueness: 2-(2-Bromoethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs . This makes it particularly valuable in the synthesis of specialized compounds and in targeted biological studies .
Properties
IUPAC Name |
2-(2-bromoethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISQNTXFRUUKBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424682 | |
Record name | 2-(2-bromoethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731742-05-5 | |
Record name | 2-(2-bromoethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-(2-Bromoethyl)piperidine in organic synthesis?
A1: this compound serves as a valuable reagent in synthesizing complex heterocyclic compounds. Its reactivity stems from the presence of both a piperidine ring and a bromoethyl group. For instance, it acts as an alkylating agent in reactions with potassium salts of enol ethers. [, ] This property proves beneficial in constructing fused ring systems, particularly those relevant to medicinal chemistry, as demonstrated in the synthesis of 8-aza-D-homo-18-norestrone methyl ether. [] Additionally, the compound participates in conjugate addition reactions with alkyl acrylates, ultimately leading to substituted piperidine derivatives. [] This approach offers a route to indolizidine frameworks, which hold significance in pharmaceutical research.
Q2: Can you provide an example of a specific synthetic application of this compound?
A2: One notable application involves the synthesis of 2-(methoxycarbonyl)indolizidine. [] Researchers achieved this by reacting this compound with methyl acrylate, followed by a cyclization step facilitated by lithium diisopropylamide. This synthetic route highlights the versatility of this compound in constructing complex heterocycles.
Q3: What structural features of this compound make it valuable in these synthetic applications?
A3: The compound's utility arises from the combination of the nucleophilic nitrogen atom within the piperidine ring and the electrophilic carbon atom bonded to the bromine atom in the bromoethyl group. This dual reactivity allows it to participate in various reactions, leading to the formation of new carbon-nitrogen bonds and the creation of diverse cyclic structures. [, ]
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